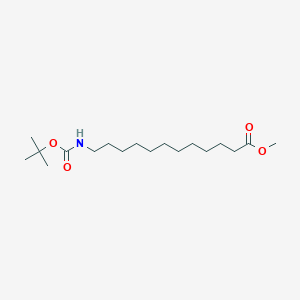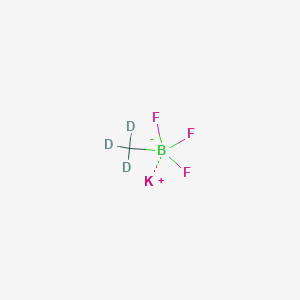
3-(2-アミノエトキシ)タリドミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethoxy) Thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later recognized for its immunomodulatory and anti-inflammatory properties. This derivative has been explored for its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating cancers, particularly multiple myeloma, due to its immunomodulatory properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Target of Action
The primary target of thalidomide and its derivatives, including 3-(2-Aminoethoxy) Thalidomide, is cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), and the binding of thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide and its derivatives interact with CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This interaction disrupts normal protein homeostasis, leading to various downstream effects .
Pharmacokinetics
Thalidomide exhibits absorption rate-limited pharmacokinetics, also known as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver but is spontaneously hydrolysed into numerous renally excreted products . More than 90% of the absorbed drug is excreted in the urine and faeces within 48 hours .
Result of Action
Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action . This leads to various molecular and cellular effects, including the prevention of neoangiogenesis in human malignancies .
Action Environment
The action, efficacy, and stability of thalidomide can be influenced by various environmental factors. For instance, the low solubility of thalidomide in the gastrointestinal tract affects its absorption rate . Furthermore, the teratogenic effects of thalidomide are remarkably species-specific, suggesting that genetic factors play a significant role in determining its action .
生化学分析
Biochemical Properties
3-(2-Aminoethoxy) Thalidomide plays a significant role in biochemical reactions, particularly in modulating immune responses and inhibiting angiogenesis. It interacts with several enzymes and proteins, including cereblon, a protein that is part of the ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors, such as Ikaros and Aiolos, which are crucial for the proliferation of certain cancer cells . Additionally, 3-(2-Aminoethoxy) Thalidomide affects the release of cytokines like tumor necrosis factor-alpha and interleukins, thereby modulating inflammatory responses .
Cellular Effects
3-(2-Aminoethoxy) Thalidomide exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the nuclear factor-kappa B pathway, leading to reduced inflammation and apoptosis in certain cell types . Moreover, 3-(2-Aminoethoxy) Thalidomide affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 3-(2-Aminoethoxy) Thalidomide involves its binding to cereblon, which inhibits the ubiquitin ligase activity of the cereblon complex. This inhibition prevents the degradation of specific transcription factors, leading to changes in gene expression and cellular function . Additionally, 3-(2-Aminoethoxy) Thalidomide can induce oxidative stress and inhibit angiogenesis by affecting the vascular endothelial growth factor pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminoethoxy) Thalidomide change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis and degradation over extended periods . Long-term studies have shown that 3-(2-Aminoethoxy) Thalidomide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-Aminoethoxy) Thalidomide vary with different dosages in animal models. At low doses, it can effectively modulate immune responses and inhibit tumor growth without significant toxicity . At high doses, 3-(2-Aminoethoxy) Thalidomide can cause adverse effects, including neurotoxicity and teratogenicity . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
3-(2-Aminoethoxy) Thalidomide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various hydroxylated products, which can further modulate its biological activity . The compound also affects metabolic flux by altering the levels of specific metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 3-(2-Aminoethoxy) Thalidomide is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(2-Aminoethoxy) Thalidomide is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethoxy) Thalidomide typically involves the modification of the thalidomide structureThis can be achieved through a series of chemical reactions, including nucleophilic substitution and amide bond formation .
Industrial Production Methods: Industrial production of 3-(2-Aminoethoxy) Thalidomide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
化学反応の分析
Types of Reactions: 3-(2-Aminoethoxy) Thalidomide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness: 3-(2-Aminoethoxy) Thalidomide is unique due to the presence of the aminoethoxy group, which enhances its solubility and bioavailability compared to thalidomide. This modification also potentially reduces its teratogenic effects while retaining its therapeutic benefits .
特性
CAS番号 |
390367-50-7 |
|---|---|
分子式 |
C₁₅H₁₅N₃O₅ |
分子量 |
317.3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




